

Antroquinonol: A Comparative Analysis Against Standard Chemotherapy in Oncology

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Compound of Interest

Compound Name: Antroquinonol

Cat. No.: B1665121

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This guide provides an objective comparison of the efficacy of **Antroquinonol**, an investigational anti-cancer agent, with standard-of-care chemotherapy in non-small cell lung cancer (NSCLC) and pancreatic cancer. The information is compiled from preclinical studies and clinical trial data to support further research and development.

Preclinical Efficacy: In Vitro Cytotoxicity

Antroquinonol has demonstrated cytotoxic effects across a range of cancer cell lines in preclinical studies. The half-maximal inhibitory concentration (IC₅₀), a measure of a drug's potency, has been determined for **Antroquinonol** and standard chemotherapy agents in various cancer cell lines. While direct head-to-head comparisons in single studies are limited, the available data provides a basis for preliminary assessment.

Compound	Cancer Type	Cell Line	IC50 (μM)	Reference
Antroquinonol	Non-Small Cell Lung Cancer	A549	25	[1]
Antroquinonol	Pancreatic Cancer	PANC-1	Data not specified	[2]
Antroquinonol	Pancreatic Cancer	AsPC-1	Data not specified	[2]
Docetaxel	Non-Small Cell Lung Cancer	H460	1.41 (in 2D culture)	
Docetaxel	Non-Small Cell Lung Cancer	A549	1.94 (in 2D culture)	
Gemcitabine	Pancreatic Cancer	AsPC-1	~0.05 (as ng/mL)	
Gemcitabine	Pancreatic Cancer	BxPC-3	~0.24 (as ng/mL)	
Gemcitabine	Pancreatic Cancer	MiaPaca-2	~3.75 (as ng/mL)	

Note: IC50 values can vary significantly based on experimental conditions such as cell culture medium, exposure time, and the specific assay used. The data presented here is for comparative purposes and is collated from different studies.

Clinical Efficacy: A Comparative Overview

Clinical trials have evaluated the efficacy of **Antroquinonol** as a monotherapy in heavily pretreated NSCLC patients and in combination with standard chemotherapy for metastatic pancreatic cancer.

Non-Small Cell Lung Cancer (NSCLC)

A Phase II multicenter study (NCT02047344) evaluated **Antroquinonol** monotherapy in patients with Stage IV non-squamous NSCLC who had failed at least two prior lines of anti-

cancer therapy. The results are compared with historical data for standard second-line chemotherapy.

Treatment	Patient Population	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Reference
Antroquinonol (600mg/day)	Stage IV non-squamous NSCLC (≥2 prior therapies)	47.3 weeks (for patients with >2 prior therapies)	11.9 weeks (for patients with >2 prior therapies)	Not Reported	72.7% (for patients with >2 prior therapies)	
Docetaxel	Advanced NSCLC (failed first-line platinum-based therapy)	10.9 - 12.0 months	1.6 - 4.4 months	9.3% - 32.5%	53.5% - 87.5%	[3]

Pancreatic Cancer

A Phase I/II clinical trial (NCT03310632) assessed the efficacy of **Antroquinonol** in combination with the standard-of-care regimen of nab-paclitaxel and gemcitabine for the first-line treatment of metastatic pancreatic cancer.

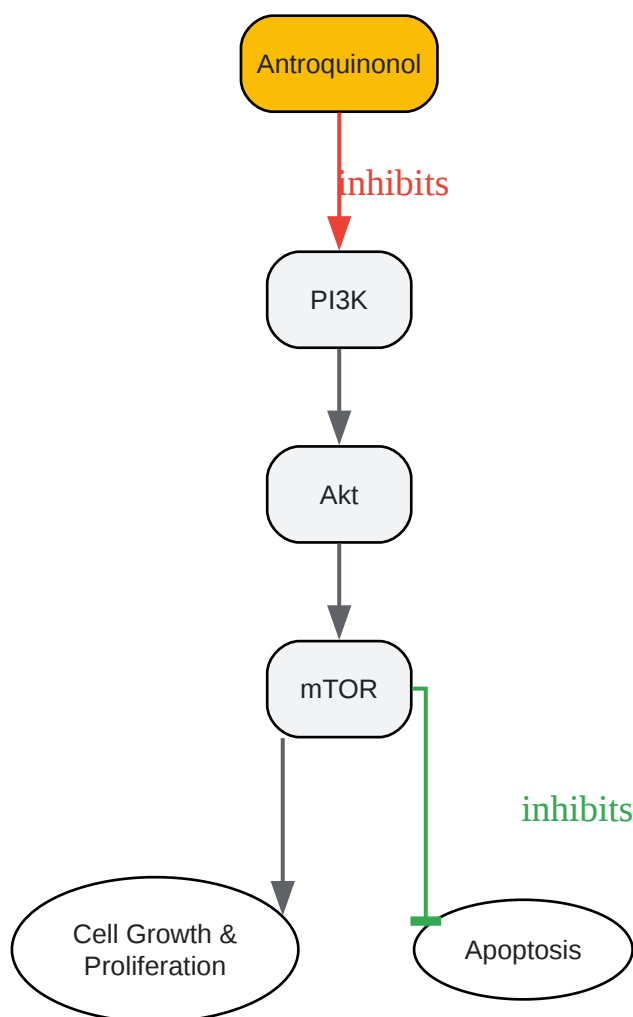
Treatment Arm	Median Overall Survival (OS)	6-Month OS Rate	12-Month OS Rate	Median Progression-Free Survival (PFS)	Reference
Antroquinonol + Nab-paclitaxel + Gemcitabine	14.1 months	85.5%	62.2%	5.3 months	[4]
Nab-paclitaxel + Gemcitabine (Standard of Care)	8.5 months	67%	35%	Not directly compared in this study	
Gemcitabine alone	6.7 months	55%	22%	Not directly compared in this study	

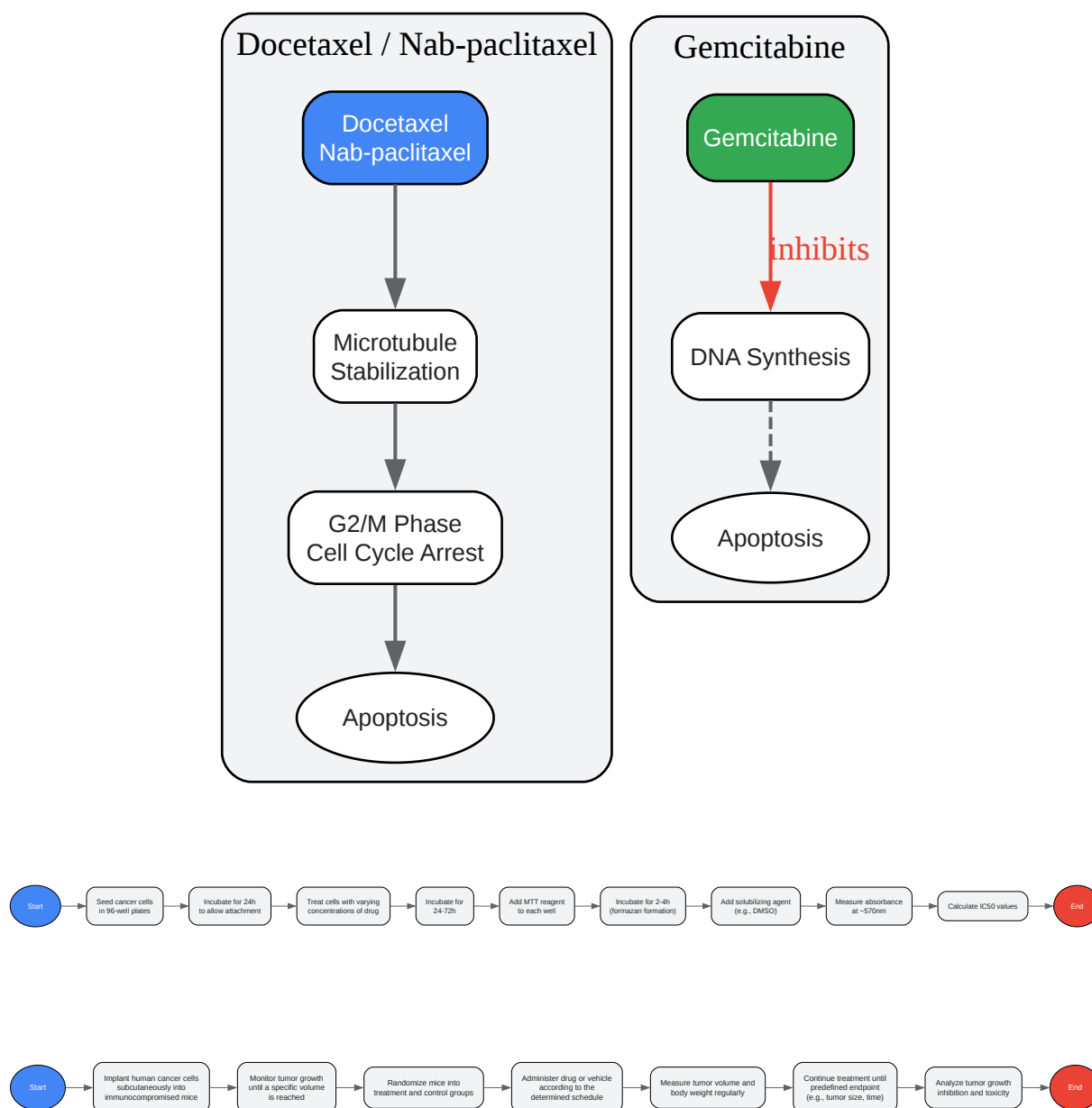
Mechanisms of Action: Signaling Pathways

Antroquinonol and standard chemotherapy agents exert their anti-cancer effects through distinct molecular mechanisms.

Antroquinonol's Mechanism of Action

Antroquinonol's primary mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. By inhibiting this pathway, **Antroquinonol** can induce cell cycle arrest and apoptosis in cancer cells.





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